2-(Cyclobutylmethoxy)ethan-1-amine

Description

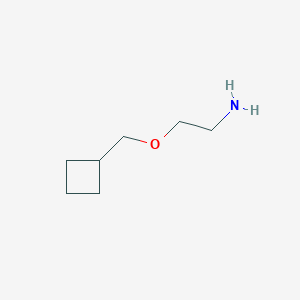

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(cyclobutylmethoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-4-5-9-6-7-2-1-3-7/h7H,1-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBGCGQJTVTFOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 2 Cyclobutylmethoxy Ethan 1 Amine

Nucleophilicity Characteristics of the Primary Amine Group

The primary amine group in 2-(cyclobutylmethoxy)ethan-1-amine is the principal center of nucleophilic reactivity. Its ability to donate a lone pair of electrons governs its participation in a wide array of chemical transformations.

Electronic and Steric Factors Influencing Nucleophilic Reactivity in Ether-Amine Systems

The nucleophilicity of an amine is a measure of its ability to attack an electrophilic center and is influenced by several factors, including basicity, steric hindrance, and the nature of the solvent. masterorganicchemistry.com In the case of this compound, the presence of the ether linkage and the cyclobutyl group introduces specific electronic and steric effects.

Electronic Effects: The oxygen atom in the ether linkage is electron-withdrawing, which can reduce the electron density on the nitrogen atom of the amine, thereby decreasing its basicity and nucleophilicity compared to a simple alkylamine. masterorganicchemistry.com Generally, amines are more nucleophilic than their alcohol or ether counterparts. msu.edulibretexts.org The positive inductive effect of alkyl groups typically increases the availability of the lone pair of electrons on the nitrogen, making the amine a stronger base. crunchchemistry.co.uk However, electron-withdrawing groups can significantly reduce nucleophilicity. masterorganicchemistry.com

Steric Effects: The cyclobutylmethoxy group presents a degree of steric hindrance around the primary amine. Steric bulk can impede the approach of the amine to an electrophile, thus lowering its nucleophilic reactivity. masterorganicchemistry.comresearchgate.net This effect is a critical consideration in nucleophilic substitution reactions. researchgate.netacs.org While basicity is less sensitive to steric effects, nucleophilicity is significantly impacted by the size of the substituents on the nitrogen atom. masterorganicchemistry.com For instance, bulky amines are often less nucleophilic than their less hindered counterparts, even if their basicity is similar. masterorganicchemistry.comresearchgate.net

Kinetic and Mechanistic Investigations of Nucleophilic Attack

Kinetic studies of the reactions of primary amines with various electrophiles provide valuable insights into their reaction mechanisms. The rates of nucleophilic substitution reactions involving primary amines are often studied to understand the factors governing their reactivity. acs.orgoup.comkoreascience.krewha.ac.kr

The reaction of a primary amine with an alkyl halide, for instance, typically proceeds via an SN2 mechanism. libretexts.org However, the product of this initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine, which can lead to further alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. msu.eduwikipedia.orglibretexts.org The relative nucleophilicity of primary versus secondary amines is a key factor in controlling the product distribution in such reactions. oup.com

Derivatization for Advanced Analytical Performance

To improve the analytical detection of amines like this compound, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often employed. iu.edusigmaaldrich.com This process involves converting the amine into a derivative with more favorable properties for analysis, such as increased volatility, thermal stability, or detectability. iu.eduresearchgate.net The main derivatization strategies include acylation, silylation, and alkylation. iu.edunih.gov

Acylation-Based Derivatization Reagents and Protocols (e.g., Trifluoroacetic Anhydride (B1165640), Benzoyl Chloride, Dansyl Chloride, Fluorenylmethyl Chloroformate)

Acylation involves the reaction of the primary amine with an acylating agent to form a stable amide derivative. researchgate.net This is a common strategy to enhance the volatility and chromatographic behavior of amines. iu.edunumberanalytics.com

Trifluoroacetic Anhydride (TFAA): TFAA is a powerful acylating agent that reacts readily with primary amines to form trifluoroacetyl derivatives. sigmaaldrich.comchemicalbook.com These derivatives are highly volatile and are well-suited for GC analysis, often with electron capture detection (ECD) due to the presence of fluorine atoms. sigmaaldrich.comchemicalbook.comsigmaaldrich.com The reaction is typically fast and can be carried out in a suitable solvent, sometimes with the addition of a base to catalyze the reaction. sigmaaldrich.comsigmaaldrich.com

Benzoyl Chloride: Benzoylation with benzoyl chloride is another widely used derivatization method for primary and secondary amines, producing benzoyl derivatives. springernature.comnih.govresearchgate.net This derivatization improves the chromatographic retention of polar analytes on reversed-phase columns and enhances their detectability by UV or mass spectrometry (MS). researchgate.netchromatographyonline.com The reaction is typically performed under alkaline conditions (Schotten-Baumann reaction). springernature.comchromatographyonline.comacs.org

Dansyl Chloride: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary amines to form highly fluorescent dansyl amides. thermofisher.comnih.gov This derivatization is particularly useful for enhancing the sensitivity of detection in HPLC with fluorescence detection. researchgate.netnih.govrsc.orgnih.gov The resulting derivatives are stable and allow for the analysis of amines at very low concentrations. thermofisher.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is a reagent used to form fluorescent derivatives with primary and secondary amines. scientificlabs.co.uksigmaaldrich.comresearchgate.netresearchgate.net The resulting FMOC-amines are stable and can be readily analyzed by HPLC with fluorescence detection. researchgate.netnih.gov This method is known for its high sensitivity, with detection limits often in the femtomole range. nih.gov

Interactive Table: Acylation-Based Derivatization Reagents

| Reagent | Derivative Formed | Key Advantages | Typical Analytical Technique |

|---|---|---|---|

| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetyl amide | High volatility, good for ECD | GC, GC-MS sigmaaldrich.comchemicalbook.comsigmaaldrich.com |

| Benzoyl Chloride | Benzoyl amide | Improved retention, UV/MS detection | HPLC, LC-MS springernature.comresearchgate.netchromatographyonline.com |

| Dansyl Chloride | Dansyl amide | High fluorescence, high sensitivity | HPLC-FLD thermofisher.comrsc.orgnih.gov |

Silylation-Based Derivatization Methods (e.g., BSTFA)

Silylation is a common derivatization technique for GC analysis where an active hydrogen in the amine group is replaced by a trimethylsilyl (B98337) (TMS) group. aliyuncs.comgcms.cz This process reduces the polarity and increases the volatility and thermal stability of the analyte. aliyuncs.comgcms.czsigmaaldrich.com

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): BSTFA is a powerful and widely used silylating agent. aliyuncs.comsigmaaldrich.comchemcoplus.co.jp It reacts with primary amines to form TMS derivatives. sigmaaldrich.com The reactivity of BSTFA can be enhanced by the addition of a catalyst like trimethylchlorosilane (TMCS). aliyuncs.comsigmaaldrich.comchemcoplus.co.jp The byproducts of the reaction with BSTFA are volatile, which minimizes interference in the chromatogram. aliyuncs.com The ease of derivatization with silylating reagents generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com

Alkylation-Based Derivatization Approaches for Analytical Enhancement

Alkylation involves the replacement of a hydrogen atom on the amine with an alkyl group. iu.edu While direct alkylation of primary amines can be complicated by the formation of multiple products (secondary and tertiary amines, and quaternary ammonium salts), specific reagents and conditions can be used for controlled derivatization for analytical purposes. wikipedia.orglibretexts.org Reductive alkylation is a more controlled method that can be used for the synthesis of secondary or tertiary amines from primary amines. thieme-connect.com In some cases, specialized alkylating agents are used to introduce specific functional groups that enhance detection. wikipedia.org For example, photoredox catalysis in the presence of CO2 has been shown to enable the direct α-alkylation of primary aliphatic amines. nih.govscispace.com The N-alkylation of amines can also be achieved using alcohols as alkylating agents in the presence of a catalyst. rsc.org

Pre-column versus Post-column Derivatization Techniques in Chromatographic Analysis

In High-Performance Liquid Chromatography (HPLC), derivatization is a crucial strategy for analyzing compounds that lack a native chromophore or fluorophore, such as this compound. This process involves chemically modifying the analyte to enhance its detectability, improve separation, and increase sensitivity. actascientific.comchromatographytoday.com The primary amine functional group in this compound is the main target for such derivatization. Two principal techniques are employed: pre-column and post-column derivatization. libretexts.org

Pre-column Derivatization

In this technique, the analyte is chemically modified before it is injected into the HPLC column. actascientific.com The reaction between this compound and a derivatizing reagent would be completed, and then the resulting product is introduced into the HPLC system for separation and detection. actascientific.com

Common reagents for derivatizing primary amines include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. actascientific.comsci-hub.box This method is known for its speed and suitability for automation. creative-proteomics.com

Dansyl Chloride: This reagent reacts with primary and secondary amines to produce stable, fluorescent derivatives. creative-proteomics.com

9-Fluorenylmethyl-chloroformate (FMOC-Cl): Forms stable, fluorescent adducts with both primary and secondary amines, which is advantageous for complex samples. sci-hub.boxcreative-proteomics.com

A key advantage of pre-column derivatization is the flexibility in reaction conditions, as the reaction is performed offline, and any excess reagent can potentially be removed before analysis. libretexts.org This often leads to better sensitivity due to lower background noise. libretexts.org However, a significant drawback is that the derivatized product must be stable throughout the chromatographic run. chromatographytoday.comlibretexts.org Furthermore, excess reagent or by-products can sometimes co-elute with the analyte, causing interference. actascientific.com

Post-column Derivatization

Conversely, post-column derivatization involves adding the reagent to the analyte after it has been separated on the column but before it reaches the detector. chromatographytoday.com A reagent pump introduces a continuous stream of the derivatizing agent into the column effluent, where it mixes and reacts with the separated components in a reaction coil.

The main advantages of this method include its ease of automation and the elimination of interfering peaks from the derivatizing reagent, as the analyte is already chromatographically pure when the reaction occurs. actascientific.comchromatographytoday.com This technique is also suitable for derivatives that are not stable over long periods, as the product only needs to survive the short transit from the reaction coil to the detector. chromatographytoday.com However, post-column derivatization requires more complex instrumentation, including an additional pump and a reaction module. chromatographytoday.com There is also a risk of peak broadening due to the added volume of the reactor, which can compromise separation efficiency. chromatographytoday.com The reaction must also be very rapid and compatible with the mobile phase. libretexts.org

Table 1: Comparison of Pre-column and Post-column Derivatization for this compound

| Feature | Pre-column Derivatization | Post-column Derivatization |

|---|---|---|

| Reaction Point | Before injection into the HPLC column | After separation on the column, before the detector |

| Advantages | - No restrictions on reaction time or conditions. libretexts.org | - Easier to automate and highly reproducible. actascientific.comchromatographytoday.com |

| Disadvantages | - Derivatives must be stable throughout the analysis. libretexts.org | - Requires additional hardware (pump, reactor). chromatographytoday.com |

| Applicable Reagents for Primary Amines | OPA, Dansyl Chloride, FMOC-Cl, AQC creative-proteomics.com | OPA, Ninhydrin, Fluorescamine actascientific.com |

Reactivity in Diverse Functional Group Transformations

The chemical reactivity of this compound is dictated by its constituent functional groups: a primary amine, an ether linkage, and a cyclobutyl ring. The primary amine is the most reactive site, functioning as a potent nucleophile and a base, while the ether and cyclobutyl moieties are comparatively inert, often serving as a stable scaffold. wikipedia.orglibretexts.org

Reactions of the Primary Amine Group

The lone pair of electrons on the nitrogen atom makes the primary amine group a center for a variety of important chemical transformations. geeksforgeeks.org

Acylation (Amide Formation): This is one of the most fundamental reactions for primary amines. This compound readily reacts with acylating agents such as acid chlorides, acid anhydrides, and esters to form highly stable N-substituted amides. fiveable.meorgosolver.com This reaction, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct, is a cornerstone of medicinal chemistry for linking molecular fragments. fiveable.me Modern coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in conjunction with additives like HOBt (Hydroxybenzotriazole), are used to facilitate amide bond formation directly from carboxylic acids under mild conditions. nih.gov For instance, a structurally related amine has been shown to undergo efficient HBTU-mediated coupling with a carboxylic acid to yield the corresponding amide. nih.gov

Alkylation: The primary amine can act as a nucleophile and react with alkyl halides in a nucleophilic substitution reaction. geeksforgeeks.org This reaction introduces an alkyl group onto the nitrogen. However, this process can be difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium salts. geeksforgeeks.orgfiveable.me To achieve selective mono-alkylation, reductive amination—reacting the amine with an aldehyde or ketone to form an imine, followed by reduction—is often a more effective method. orgosolver.com

Reaction with Carbonyls (Imine Formation): Primary amines react with aldehydes and ketones to form imines (also known as Schiff bases). solubilityofthings.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. solubilityofthings.com

Reactivity of the Ether and Cyclobutyl Groups

The ether linkage and the cyclobutyl ring are generally stable and unreactive under many conditions, making them valuable as structural linkers in drug design. libretexts.org

Ether Group: The C-O-C ether bond is resistant to attack by most bases, nucleophiles, and mild acids. pressbooks.pub Cleavage of the ether can typically only be achieved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.pub

Cyclobutyl Group: The cyclobutane (B1203170) ring is a saturated carbocycle and is generally inert to many chemical reagents. Its puckered, three-dimensional structure is often incorporated into molecules to provide conformational restriction compared to flexible alkyl chains. researchgate.net

Table 2: Summary of Functional Group Transformations for this compound

| Reaction Type | Reactant | Typical Reagents | Product |

|---|---|---|---|

| Acylation | Carboxylic Acid / Acid Chloride | EDC/HOBt, HATU, or SOCl₂ followed by amine nih.govorganic-chemistry.org | N-substituted Amide |

| Alkylation | Alkyl Halide (e.g., R-Br) | Base (e.g., K₂CO₃) | Secondary/Tertiary Amine, Quaternary Salt (mixture) fiveable.me |

| Reductive Amination | Aldehyde / Ketone | NaBH₃CN, NaBH(OAc)₃ | Secondary Amine |

| Imine Formation | Aldehyde / Ketone | Mild acid or base catalyst | Imine (Schiff Base) solubilityofthings.com |

| Salt Formation | Acid (e.g., HCl) | - | Ammonium Salt wikipedia.org |

| Ether Cleavage | Ether moiety | Strong acid (e.g., HBr, HI) pressbooks.pub | Alcohol and Alkyl Halide |

Applications in Medicinal Chemistry and Advanced Molecular Design

Role as a Chemical Building Block in Scaffold Diversification and Library Synthesis

In the realm of drug discovery, the ability to generate a wide array of structurally diverse molecules is paramount. This process, known as scaffold diversification, allows chemists to explore a vast chemical space in search of new bioactive compounds. 2-(Cyclobutylmethoxy)ethan-1-amine is a valuable building block in this endeavor. Its primary amine group provides a reactive handle for a multitude of chemical transformations, enabling its attachment to various molecular cores or "scaffolds."

The cyclobutylmethoxy moiety of the molecule offers a distinct lipophilic and spatial arrangement that can be systematically varied. By replacing other alkyl or cycloalkyl groups with the cyclobutylmethoxy group, medicinal chemists can generate libraries of related compounds. This systematic modification allows for the fine-tuning of a molecule's properties, such as its potency, selectivity, and pharmacokinetic profile. For instance, in the development of GPR88 agonists, the alkoxy side chain has been a key site for modification to explore structure-activity relationships. nih.govnih.gov

Integration into Privileged Scaffolds for Bioactive Compound Discovery

"Privileged scaffolds" are molecular frameworks that are known to bind to multiple biological targets, making them attractive starting points for the design of new drugs. The integration of this compound into such scaffolds has proven to be a fruitful strategy for discovering novel bioactive compounds.

One notable example is its incorporation into scaffolds targeting G-protein coupled receptors (GPCRs), a large family of receptors implicated in a wide range of physiological processes and diseases. nih.gov The 2-AMPP scaffold, for instance, has been a promising starting point for the development of GPR88 agonists, and modifications at the alkoxy side chain, including the introduction of cyclobutylmethoxy groups, have been explored to optimize agonist activity. nih.govnih.gov Similarly, in the development of cannabinoid receptor (CB1) agonists, the modification of linker groups and attached alkyl or cycloalkyl moieties is a key strategy to modulate potency and selectivity. mdpi.com

Contributions to Structure-Activity Relationship (SAR) Studies of Novel Agonists and Ligands

Understanding the relationship between a molecule's structure and its biological activity (SAR) is a cornerstone of medicinal chemistry. This compound plays a significant role in SAR studies by providing a specific structural motif that can be systematically compared to other substituents.

In the development of GPR88 agonists, researchers have conducted extensive SAR studies by synthesizing and evaluating a series of compounds with different alkoxy side chains. nih.govnih.gov These studies have revealed that the nature of this side chain, including the presence of a cyclobutylmethoxy group, can significantly impact the agonist's potency and efficacy. nih.gov For example, comparisons between cyclobutylmethyl and other alkyl analogues have provided insights into the optimal lipophilicity and size for potent GPR88 agonism. nih.gov The data gathered from these studies helps to build a comprehensive picture of the receptor's binding pocket and guides the design of more potent and selective ligands.

| Compound Type | Modification Site | Key Finding | Reference |

| GPR88 Agonists | Alkoxy side chain | The lipophilicity and structure of the alkoxy group are critical for agonist potency. | nih.govnih.gov |

| Cannabinoid Receptor Ligands | Linker and attached groups | Altering the linker and attached cycloalkyl groups can modulate potency and efficacy at CB1 receptors. | mdpi.com |

| Dopamine Receptor Ligands | Amine group modifications | Substitutions on the amine group can significantly alter receptor selectivity and signaling bias. | biorxiv.org |

Exploration as a Chiral Building Block in Asymmetric Synthesis

Chirality, or the "handedness" of a molecule, is a critical factor in drug design, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities. Asymmetric synthesis is the field of chemistry dedicated to the selective production of a single enantiomer of a chiral molecule. wikipedia.org Chiral amines are particularly valuable building blocks in this context. sigmaaldrich.comsigmaaldrich.comresearchgate.net

This compound, when resolved into its individual enantiomers, can be used as a chiral building block to construct more complex chiral molecules. enamine.net The use of such enantiomerically pure building blocks is a fundamental strategy in asymmetric synthesis, often referred to as "chiral pool synthesis." wikipedia.orgethz.ch This approach allows for the transfer of chirality from a readily available starting material to the final target molecule, ensuring the desired stereochemistry.

Diastereoselective and Enantioselective Applications in Target Molecule Synthesis

The application of chiral this compound extends to diastereoselective and enantioselective reactions, which are key processes in the synthesis of complex target molecules with multiple stereocenters. nih.govyork.ac.uk In these reactions, the inherent chirality of the building block influences the stereochemical outcome of subsequent transformations, favoring the formation of one diastereomer or enantiomer over others. frontiersin.org

For example, a chiral amine can be used as a chiral auxiliary, a temporary component of a molecule that directs the stereochemistry of a reaction before being removed. ethz.ch Alternatively, it can be incorporated as a permanent part of the final molecule, where its stereocenter dictates the relative and absolute stereochemistry of newly formed chiral centers. The ability to control both diastereoselectivity and enantioselectivity is crucial for the efficient synthesis of single-isomer drugs and other complex chiral targets. wikipedia.orgfrontiersin.org While specific examples detailing the diastereoselective and enantioselective applications of this compound are not prevalent in the provided search results, the principles of asymmetric synthesis strongly suggest its potential in this area. sigmaaldrich.comtdx.cat

| Synthesis Type | Description | Relevance of Chiral Amines |

| Asymmetric Synthesis | The synthesis of a chiral compound in which one enantiomer is formed in excess. wikipedia.org | Chiral amines are valuable as chiral building blocks, auxiliaries, and catalysts. sigmaaldrich.comsigmaaldrich.comresearchgate.net |

| Chiral Pool Synthesis | The use of enantiomerically pure natural products as starting materials for the synthesis of other chiral compounds. wikipedia.orgethz.ch | Enantiomerically pure this compound can serve as a starting material. enamine.net |

| Diastereoselective Synthesis | A reaction that favors the formation of one diastereomer over others. york.ac.uk | The chirality of the amine building block can influence the stereochemical outcome of subsequent reactions. frontiersin.org |

| Enantioselective Synthesis | A reaction that favors the formation of one enantiomer over the other. wikipedia.org | Chiral amines can be used to induce enantioselectivity in various chemical transformations. frontiersin.orgtdx.cat |

Computational Chemistry Approaches for 2 Cyclobutylmethoxy Ethan 1 Amine

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. mdpi.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived. mdpi.com For 2-(cyclobutylmethoxy)ethan-1-amine, this approach can elucidate its three-dimensional shape, the distribution of electrons, and its inherent stability.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. ethz.chscispace.com It offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules of the size of this compound.

DFT calculations can be employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This involves calculating bond lengths, bond angles, and dihedral angles. For this compound, key structural parameters would include the puckering of the cyclobutane (B1203170) ring, the rotational angles around the C-O and C-C bonds of the ethoxyamine chain, and the orientation of the amine group.

Furthermore, DFT provides insights into the molecule's reactivity through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. An electrostatic potential map can also be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, identifying likely sites for reaction. scirp.org

Below is an interactive table showing hypothetical data that would be obtained from a DFT analysis of this compound.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| Total Energy | -484.123 Hartrees | Indicates the overall stability of the optimized geometry. |

| HOMO Energy | -8.5 eV | Relates to the ionization potential and nucleophilic character. |

| LUMO Energy | 1.2 eV | Relates to the electron affinity and electrophilic character. |

| HOMO-LUMO Gap | 9.7 eV | Indicates kinetic stability; a larger gap suggests lower reactivity. |

| Dipole Moment | 1.85 Debye | Measures the molecule's overall polarity. |

| C-N Bond Length | 1.47 Å | Standard single bond length for an amine. |

| C-O-C Bond Angle | 111.5° | Typical for an ether linkage. |

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify transition states—the highest energy points along a reaction coordinate—and intermediates. nih.gov The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. stackexchange.comchemrxiv.org

For this compound, one could computationally study various reactions involving the primary amine group, such as nucleophilic addition, condensation, or deamination. frontiersin.org For instance, the reaction mechanism of this amine with carbon dioxide to form a carbamate (B1207046) could be investigated, a process relevant to CO2 capture technologies. researchgate.net Such a study would involve locating the transition state for the nucleophilic attack of the amine nitrogen on the carbon of CO2 and calculating the associated energy barrier. researchgate.net Comparing different possible pathways can reveal the most likely mechanism. mdpi.com

The following table illustrates a hypothetical energy profile for a two-step reaction involving this compound.

| Reaction Species | Relative Gibbs Free Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials at reference energy. |

| Transition State 1 (TS1) | +22.5 | Energy barrier for the first step of the reaction. stackexchange.com |

| Intermediate | -5.0 | A stable species formed after the first step. |

| Transition State 2 (TS2) | +15.0 | Energy barrier for the second step, relative to reactants. |

| Products | -12.0 | Final products of the reaction. |

Molecular Dynamics (MD) Simulations for Conformational Behavior Analysis

While quantum mechanics describes the electronic structure of a single conformation, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. uzh.ch MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape. auremn.org.br

This compound is a flexible molecule with several rotatable single bonds. MD simulations can reveal the preferred conformations in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between them. ethz.ch This is crucial for understanding how the molecule might bind to a biological target, as its shape can adapt to fit into a binding pocket. The analysis would focus on the distribution of dihedral angles, such as the C-C-O-C and O-C-C-N angles, to identify the most populated conformational states. msu.edu

| Dihedral Angle | Most Stable Conformer(s) | Hypothetical Population (%) | Notes |

|---|---|---|---|

| O-CH2-CH2-N | Gauche (~±60°) | 70% | Gauche conformation is often preferred due to stereoelectronic effects. msu.edu |

| O-CH2-CH2-N | Anti (~180°) | 30% | The anti-conformer may also be significantly populated. |

| C-O-CH2-C(cyclobutyl) | Anti (~180°) | 85% | An extended conformation is typically favored to reduce steric hindrance. |

| C-O-CH2-C(cyclobutyl) | Gauche (~±60°) | 15% | Less populated due to potential steric clash. |

Predictive Modeling of Chemical Reactivity and Selectivity

Building upon DFT and MD simulations, predictive models can be developed to forecast the chemical reactivity and selectivity of this compound under various conditions. acs.org By calculating reactivity indices derived from DFT, such as Fukui functions, one can predict which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack.

For example, in a reaction with an electrophile, these models would predict that the primary amine's nitrogen atom is the most likely site of reaction due to its high electron density and HOMO localization. If multiple reaction pathways are possible, comparing the calculated activation energies for each path allows for the prediction of the major product (kinetic control) or the most stable product (thermodynamic control). chemrxiv.org These predictive models are essential for designing efficient synthetic routes and for understanding potential metabolic pathways if the molecule is considered for pharmaceutical applications.

In Silico Screening and Rational Design of Related Analogues

In silico (computational) methods are central to the rational design of new molecules with desired properties. nih.govrjpdft.com Starting with a scaffold like this compound, medicinal chemists can design a virtual library of analogues by making systematic modifications. slideshare.net These modifications could include changing the size of the cycloalkyl group, introducing substituents on the ring, or altering the linker between the ether and the amine. acs.org

These virtual analogues can then be screened for potential biological activity using techniques like molecular docking. nih.gov In this process, the 3D structure of each analogue is computationally fitted into the binding site of a target protein. A scoring function estimates the binding affinity, allowing thousands of compounds to be rapidly evaluated. acs.orgnih.gov This in silico screening process helps prioritize a smaller, more promising set of analogues for actual synthesis and experimental testing, saving significant time and resources. For example, molecules with a cyclobutylmethoxy group have been investigated as potential inhibitors of the PD-1/PD-L1 interaction, demonstrating the utility of this chemical motif in drug discovery. acs.orgnih.gov

The table below presents a hypothetical example of an in silico screening of analogues based on the this compound scaffold against a generic protein target.

| Analogue | Modification from Parent Scaffold | Predicted Binding Affinity (kcal/mol) | Key Predicted Interaction |

|---|---|---|---|

| Parent Compound | - | -5.5 | Hydrogen bond from amine |

| Analogue 1 | Cyclobutyl → Cyclopentyl | -6.2 | Improved hydrophobic contact |

| Analogue 2 | -NH2 → -NHCH3 (Secondary amine) | -5.8 | Altered H-bond geometry |

| Analogue 3 | Add -OH to cyclobutyl ring | -6.8 | Additional hydrogen bond |

| Analogue 4 | Ethoxy → Propoxy chain | -5.4 | Potential steric clash |

Advanced Analytical Methodologies for Research Level Characterization of 2 Cyclobutylmethoxy Ethan 1 Amine

Chromatographic Techniques Utilizing Derivatization

Derivatization is a critical strategy in the chromatographic analysis of amines like 2-(Cyclobutylmethoxy)ethan-1-amine. This process involves chemically modifying the analyte to improve its analytical characteristics, such as volatility, thermal stability, and detectability. iu.eduresearchgate.netgcms.cz The primary amine group in this compound is a reactive site for various derivatization reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Amine Analysis

Gas chromatography (GC) is a powerful technique for separating volatile compounds. gcms.cz However, primary amines such as this compound can exhibit poor chromatographic behavior, including peak tailing, due to their polarity and tendency to form hydrogen bonds. iu.edujfda-online.com Derivatization is employed to replace the active hydrogen on the amine group with a more stable functional group, thereby increasing volatility and thermal stability, and improving peak shape. iu.eduresearchgate.net

Common derivatization approaches for amines fall into three main categories: silylation, acylation, and alkylation. gcms.cz

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the amine hydrogen with a trimethylsilyl (B98337) (TMS) group. iu.edugcms.cz This increases volatility and enables better GC separation. gcms.cz Silylation reactions, however, typically require anhydrous conditions as the reagents are moisture-sensitive. researchgate.net

Acylation: This is one of the most widely used methods for primary and secondary amines. researchgate.net Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) introduce an acyl group. iu.edunih.gov This not only improves volatility and stability but also allows for highly sensitive detection when using an electron capture detector (ECD). jfda-online.com

Alkylation: These reagents modify compounds with acidic hydrogens and result in a derivative with lower polarity. gcms.cz Dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) is an example of an alkylating agent that has been used to form derivatives with primary amines. iu.edu

The choice of derivatizing reagent depends on the specific analytical goal, such as improving chromatographic performance or enhancing the sensitivity of a particular detector. researchgate.net Following separation by GC, mass spectrometry (MS) provides definitive identification based on the mass spectrum and fragmentation pattern of the derivatized analyte. iu.edu

Table 1: Common Derivatization Reagents for GC-MS Analysis of Primary Amines

| Derivatization Type | Reagent Example | Abbreviation | Key Characteristics |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Increases volatility; requires anhydrous conditions. iu.eduresearchgate.net |

| Acylation | Trifluoroacetic Anhydride | TFAA | Improves volatility and stability; enhances ECD response. iu.edujfda-online.com |

| Acylation | Heptafluorobutyric Anhydride | HFBA | Provides good accuracy and recovery; suitable for GC-MS. nih.gov |

| Alkylation | Dimethylformamide-dimethyl acetal | DMF-DMA | Forms dimethylaminomethylene derivatives; improves chromatographic behavior. iu.edu |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) with Advanced Detectors

HPLC and UHPLC are premier techniques for the analysis of a wide range of compounds, including those not suitable for GC due to low volatility or thermal instability. nih.govwaters.com For an analyte like this compound, which lacks a native chromophore, standard UV detection would be insensitive. thermofisher.com Therefore, analysis relies on either pre-column derivatization to introduce a UV-active or fluorescent tag or the use of advanced, universal detectors. yakhak.org

Derivatization for UV/Fluorescence Detection: Reagents such as nitrobenzoxadiazole (NBD) can be reacted with the primary amine to create a derivative that is detectable by both UV and fluorescence (FL) detectors. yakhak.org This approach significantly enhances sensitivity, allowing for the quantification of trace amounts.

Mass Spectrometry (MS) Detection: Coupling HPLC or UHPLC with a mass spectrometer (LC-MS) is a powerful tool that offers high selectivity and sensitivity without requiring derivatization. waters.comacs.org The mass detector can selectively monitor the mass-to-charge ratio (m/z) of the protonated this compound molecule. UHPLC-MS/MS methods, using a triple quadrupole mass analyzer, provide even greater specificity and can achieve detection limits in the low µg/kg range. nih.gov

Charged Aerosol Detection (CAD): The Charged Aerosol Detector is a universal detector that can quantify non-volatile and many semi-volatile analytes, irrespective of their optical properties. thermofisher.com It is mass-sensitive, gradient-compatible, and offers a wide dynamic range, making it an excellent alternative for analyzing compounds like this compound without derivatization. thermofisher.com

UHPLC systems offer significant advantages over traditional HPLC, including faster analysis times, higher resolution, and reduced solvent consumption. waters.com A UHPLC method can often separate multiple amines in under 10 minutes. nih.govwaters.com

Table 2: Comparison of Advanced Detectors for HPLC/UHPLC Analysis of Amines

| Detector | Principle | Derivatization Required? | Key Advantages |

| Fluorescence (FLD) | Measures emission from fluorescent compounds. | Yes (for non-fluorescent analytes) | Extremely high sensitivity and selectivity. yakhak.org |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized analytes. | No | High sensitivity and selectivity; provides structural information. waters.comacs.org |

| Charged Aerosol (CAD) | Measures charge of aerosol particles of non-volatile analytes. | No | Universal detection for non-volatile analytes; consistent response. thermofisher.com |

Ion Chromatography (IC) for Amine-Containing Species

Ion chromatography (IC) is a well-established method for determining ionic analytes, including amines. thermofisher.com Since amines are derivatives of ammonia (B1221849) and behave as weak bases, they are amenable to separation using cation-exchange chromatography. thermofisher.comthermofisher.com This technique is particularly valuable for analyzing ionic analytes in matrices containing non-ionic components, often requiring minimal sample preparation and no derivatization. thermofisher.com

The separation is typically performed on a cation-exchange column, such as the Dionex IonPac CS19, which is designed to analyze small polar amines as well as moderately hydrophobic amines. thermofisher.com Detection is commonly achieved using suppressed conductivity, which reduces background noise and improves the signal-to-noise ratio. thermofisher.commetrohm.com For enhanced specificity and lower detection limits, IC can be coupled with mass spectrometry (IC-MS). metrohm.com This combination allows for the confident identification and quantification of trace levels of amines in various sample matrices. metrohm.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

While this compound is an achiral molecule, the assessment of its synthesis may require analysis for structurally related chiral impurities or byproducts. Furthermore, if the core structure were modified to contain a stereocenter, chiral HPLC would be the definitive method for separating the enantiomers and determining enantiomeric purity (ee). yakhak.orgmdpi.com

The separation of enantiomers is achieved using a chiral stationary phase (CSP). yakhak.org Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), are widely used and effective for a broad range of chiral compounds, including amines. mdpi.comu-tokyo.ac.jp

Key considerations for chiral amine analysis include:

Mobile Phase Selection: Normal-phase elution with mixtures of hexane (B92381) and an alcohol like 2-propanol or ethanol (B145695) is common. u-tokyo.ac.jpchromatographyonline.com A small amount of an amine modifier, such as diethylamine, is often added to the mobile phase to improve peak shape and resolution for basic compounds. chromatographyonline.com

Pre-column Derivatization: For analytes that are difficult to separate or detect, pre-column derivatization can be employed. researchgate.net Reacting the amine with a chiral derivatizing agent creates diastereomers that can be separated on a standard achiral column. researchgate.net Alternatively, derivatization with a non-chiral agent can introduce a chromophore to facilitate UV detection, which is necessary for non-chromophoric amines. yakhak.orgresearchgate.net

The development of a chiral separation method is often empirical, requiring screening of different CSPs and mobile phase compositions to achieve baseline resolution. mdpi.comu-tokyo.ac.jp

Table 3: Commonly Used Chiral Stationary Phases (CSPs) for Amine Separation

| CSP Name | Chiral Selector Type | Typical Mobile Phase |

| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase (Hexane/Alcohol) mdpi.com |

| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase (Hexane/Alcohol) researchgate.net |

| Astec® CHIROBIOTIC® T | Teicoplanin (Macrocyclic Glycopeptide) | Polar Ionic / Reversed-Phase sigmaaldrich.com |

Mass Spectrometry (MS) Techniques Beyond Basic Identification

While MS is a standard detector for chromatography, certain advanced MS techniques can provide unique analytical capabilities, especially when dealing with challenging small molecules.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for Derivatized Analytes

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a soft ionization technique widely used for large biomolecules. creative-proteomics.com Its application to small molecules under 500 Da, such as this compound, is challenging due to significant interference from matrix-related ions in the low-mass region of the spectrum. acs.orgacs.org

A successful strategy to overcome this limitation is the chemical derivatization of the analyte. acs.orgnih.gov Derivatization serves two primary purposes in MALDI-MS analysis of small molecules:

Mass Shifting: By attaching a large chemical tag, the mass of the analyte is shifted to a higher, interference-free region of the mass spectrum. acs.org

Improved Ionization: Introducing a permanently charged group (charge derivatization) or a group with high proton affinity significantly enhances the ionization efficiency and, consequently, the detection sensitivity. acs.orgresearchgate.net

For primary amines, reagents can be designed to specifically react with the amine functional group. For example, tris(2,4,6-trimethoxyphenyl)phosphonium acetic acid N-hydroxysuccinimide ester can add a positively charged tag of over 500 Da to the analyte, allowing for detection in the low femtomole range with minimal sample cleanup. acs.org Another approach involves using reagents like 4-hydroxy-3-methoxycinnamaldehyde, which improves both sensitivity and specificity for amine metabolites. nih.govnih.gov This derivatization strategy enables the analysis of small amines that would otherwise be undetectable due to poor ionization or matrix suppression. nih.govresearchgate.net

Table 4: Derivatization Reagents for Enhanced MALDI-MS Analysis of Amines

| Derivatization Reagent | Purpose | Key Features |

| Tris(2,4,6-trimethoxyphenyl)phosphonium acetic acid N-hydroxysuccinimide ester | Adds a large, positively charged tag. | Shifts mass by >500 Da; improves sensitivity to fmol range; allows direct analysis of reaction mixture. acs.org |

| 4-Hydroxy-3-methoxycinnamaldehyde (Coniferyl aldehyde) | Adds a tag to improve sensitivity and specificity. | Used for imaging mass spectrometry of amine metabolites; applied via precoated targets. nih.govnih.gov |

| 2,4,6-Trimethylpyrylium tetrafluoroborate (B81430) (TMPy) | Specifically modifies primary amines. | Small molecule reagent with low steric hindrance; efficiently increases signal-to-noise ratio. mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Reaction Mixtures and Degradation Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful analytical technique for the detailed characterization of complex mixtures containing this compound. This method is particularly adept at separating the target analyte from byproducts, unreacted starting materials, and potential degradation products, followed by their unambiguous identification and quantification.

In a typical research setting, a reaction mixture containing this compound would first be subjected to separation on a high-performance liquid chromatography (HPLC) column. The choice of column, whether reversed-phase (like a C18) or hydrophilic interaction liquid chromatography (HILIC), would depend on the polarity of the analytes of interest. nih.gov A gradient elution program, where the mobile phase composition is altered over time, is often employed to achieve optimal separation of compounds with varying polarities.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for amine-containing compounds, as it is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺. longdom.org This initial mass analysis in the first quadrupole (Q1) provides the molecular weight of the eluting compound. For further structural confirmation, tandem mass spectrometry (MS/MS) is employed. The precursor ion of interest is selected in Q1, fragmented in the collision cell (Q2) through collision-induced dissociation (CID), and the resulting product ions are analyzed in the third quadrupole (Q3). researchgate.net This process generates a unique fragmentation pattern, or "fingerprint," for the molecule, allowing for confident identification.

The identification of degradation products is a critical application of LC-MS/MS in the study of this compound. Amines can degrade via various pathways, including oxidation and reactions with atmospheric components like CO2. nih.govnih.govresearchgate.net For instance, studies on similar amino alcohol compounds have identified a range of degradation products. nih.govresearchgate.net By analogy, potential degradation products of this compound could arise from oxidation of the amino group or the ether linkage.

A comprehensive LC-MS/MS analysis would involve developing a method capable of detecting and identifying these potential degradation products in a complex matrix. The table below illustrates hypothetical degradation products of this compound and their characteristic mass spectrometric data that would be sought in an LC-MS/MS analysis.

| Hypothetical Degradation Product | Chemical Structure | Precursor Ion (m/z) [M+H]⁺ | Key Fragment Ions (m/z) | Plausible Origin |

|---|---|---|---|---|

| 2-(Cyclobutylmethoxy)ethanoic acid | C₇H₁₂O₃ | 145.08 | 127.07, 99.08, 81.07 | Oxidation of the primary amine to a carboxylic acid. |

| (Cyclobutylmethoxy)acetaldehyde | C₇H₁₂O₂ | 129.09 | 111.08, 83.08, 69.07 | Oxidative deamination of the primary amine. |

| N-(2-(Cyclobutylmethoxy)ethyl)formamide | C₈H₁₅NO₂ | 158.11 | 129.10, 112.09, 83.08 | Reaction with formic acid or oxidative carbonylation. utexas.edu |

| Cyclobutylmethanol | C₅H₁₀O | 87.08 | 69.07, 57.07 | Cleavage of the ether bond. |

Advanced Spectroscopic Methods for Elucidating Reaction Products (e.g., NMR, IR)

Advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the unambiguous structural elucidation of reaction products derived from this compound. While LC-MS/MS can identify compounds based on their mass-to-charge ratio and fragmentation, NMR provides detailed information about the carbon-hydrogen framework, and IR spectroscopy identifies the functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for characterizing the precise structure of reaction products. For example, if this compound were to undergo an amide coupling reaction with a carboxylic acid (e.g., benzoic acid), the resulting amide product would exhibit characteristic shifts in its NMR spectra. The disappearance of the primary amine protons and the appearance of a new amide proton signal (typically δ 7.5-8.5 ppm) in the ¹H NMR spectrum would be a key indicator of a successful reaction. Furthermore, the chemical shifts of the protons adjacent to the newly formed amide bond would be altered.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the functional groups present in a molecule. In the starting material, this compound, the IR spectrum would show characteristic N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹) and a C-O-C stretching vibration for the ether group (around 1100 cm⁻¹). In a hypothetical reaction product, such as an amide, a strong C=O stretching band would appear around 1630-1680 cm⁻¹, and the N-H stretching of the amide would differ from that of the starting amine.

The following table provides hypothetical spectroscopic data for a potential reaction product, N-(2-(cyclobutylmethoxy)ethyl)benzamide, to illustrate how these techniques are used for structural elucidation.

| Spectroscopic Technique | Hypothetical Product: N-(2-(cyclobutylmethoxy)ethyl)benzamide | Expected Key Signals/Bands |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | C₁₆H₂₃NO₂ | δ 7.75 (d, 2H, Ar-H), 7.45 (m, 3H, Ar-H), 6.80 (t, 1H, NH), 3.65 (t, 2H, -CH₂-N), 3.50 (t, 2H, -O-CH₂-), 3.40 (d, 2H, -O-CH₂-Cyclobutyl), 2.50 (m, 1H, Cyclobutyl-CH), 1.70-2.00 (m, 6H, Cyclobutyl-CH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | C₁₆H₂₃NO₂ | δ 167.5 (C=O), 134.0 (Ar-C), 131.5 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 75.0 (-O-CH₂-Cyclobutyl), 70.0 (-O-CH₂-), 40.0 (-CH₂-N), 35.0 (Cyclobutyl-CH), 28.0 (Cyclobutyl-CH₂), 18.5 (Cyclobutyl-CH₂) |

| IR (cm⁻¹) | C₁₆H₂₃NO₂ | ~3300 (N-H stretch, amide), ~3060 (C-H stretch, aromatic), ~2950 (C-H stretch, aliphatic), ~1640 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1100 (C-O-C stretch, ether) |

By combining these advanced analytical methodologies, researchers can gain a comprehensive understanding of the chemical behavior of this compound, confidently identify its reaction and degradation products, and elucidate their precise chemical structures. nih.govrsc.orgrsc.org

Future Research Directions and Unexplored Avenues for 2 Cyclobutylmethoxy Ethan 1 Amine

Development of Greener Synthetic Routes and Novel Catalytic Systems

The synthesis of amines, a cornerstone of the chemical industry, is undergoing a green revolution, moving away from hazardous reagents and energy-intensive conditions. rsc.orgresearchgate.net Future research on 2-(cyclobutylmethoxy)ethan-1-amine will likely focus on adopting these sustainable practices.

Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.govunito.it Biocatalytic methods such as the amination of alcohols using amine dehydrogenases (AmDHs) or transaminases (ATAs) are particularly promising. acs.orgacs.org An unexplored avenue would be a biocatalytic cascade starting from cyclobutylmethanol. This could involve an initial oxidation to the corresponding aldehyde by an alcohol dehydrogenase (ADH), followed by an amination step catalyzed by an AmDH or ATA. acs.org Such enzymatic systems, potentially housed in whole-cell catalysts, could offer high conversion rates and enantioselectivity, producing chiral versions of this compound. acs.org The use of non-conventional media, like deep eutectic solvents, could further enhance enzyme stability and substrate solubility, pushing the boundaries of what is currently achievable. nih.govunito.it

Novel Catalytic Systems: Beyond biocatalysis, the development of novel homogeneous and heterogeneous catalysts for the synthesis of this compound is a key research area. The "borrowing hydrogen" or "hydrogen auto-transfer" methodology, which uses alcohols as alkylating agents for amines with water as the only byproduct, is a prime example of an atom-economic and green transformation. rsc.orgrsc.org Research could focus on designing specific cobalt or iridium-based catalysts for the efficient coupling of cyclobutylmethanol with 2-aminoethanol derivatives. rsc.orggoogle.comgoogle.com

Photocatalysis, which utilizes visible light to drive chemical reactions, offers another mild and sustainable synthetic route. nih.govnih.gov Future studies could explore the photocatalytic generation of aminium radical cations from precursors of this compound, enabling novel C-N bond formations under gentle conditions. nih.govnih.gov The development of photocatalytic methods for the synthesis of related alkoxyamines has already shown promise, suggesting that this approach could be adapted for the target molecule. acs.org

Flow Chemistry: Continuous flow chemistry provides significant advantages in terms of safety, scalability, and process control for amine synthesis. rsc.org Future work could involve developing a continuous flow process for the synthesis of this compound, potentially integrating one of the aforementioned catalytic systems. This would not only enhance the efficiency and safety of its production but also allow for easier optimization of reaction conditions.

Integration into Advanced Materials Science Applications

The versatile nature of amines makes them valuable building blocks in materials science. acs.org The unique structure of this compound, with its combination of a cyclic alkyl group and a flexible ether linkage, suggests several unexplored applications in advanced materials.

Polymer Chemistry: Amines are widely used as monomers and curing agents in the synthesis of polymers. chemimpex.com The cyclobutyl group in this compound could impart unique properties to polymers, such as increased thermal stability and modified mechanical characteristics. Future research could investigate its use as a monomer in the creation of novel polyamides or polyimides, or as a curing agent for epoxy resins, potentially leading to materials with enhanced performance for applications in construction and automotive industries. chemimpex.com

Functional Materials: The amine group can be readily functionalized, opening the door to a wide range of functional materials. For instance, it could be incorporated into the structure of sensors, where the nitrogen atom can act as a binding site for analytes. The ether linkage could provide flexibility, while the cyclobutyl group could influence the packing and intermolecular interactions within the material. The synthesis of spirocyclic alkoxy phosphazenes from related amino alcohols has demonstrated the potential for creating chemosensors for metal cations, a concept that could be extended to derivatives of this compound. chemmethod.comchemmethod.com

Exploration in Chemical Biology Probe Development

Chemical probes are essential tools for dissecting complex biological processes. acs.orgindianabiosciences.orgnih.gov The development of small molecules into chemical probes typically involves the strategic introduction of reporter groups (like fluorophores or affinity tags) and reactive groups for covalent modification of biological targets. illinois.edu Given that derivatives of this compound have been explored in the context of GPR88 agonists, this scaffold represents a promising starting point for the development of targeted chemical probes. nih.govnih.gov

Future research could focus on the modular synthesis of derivatives of this compound that incorporate these key features. For example, the terminal amine could be functionalized with a fluorophore to allow for visualization of its distribution in cells, or with a photo-cross-linking group to identify its binding partners. The development of alkoxyamine-based probes for PET imaging highlights a potential direction for this research. hepatochem.com By systematically modifying the structure, it may be possible to create a library of probes with varying reactivity and selectivity, which could be used to study the function of GPR88 and other potential biological targets. researchgate.net

Theoretical Advancements in Predicting Complex Amine Reactivity

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules, guiding experimental design and accelerating the discovery of new applications. researchgate.net For a relatively underexplored molecule like this compound, theoretical studies can offer valuable insights into its chemical behavior.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict a range of properties, including bond dissociation energies, proton affinities, and reaction energy barriers. researchgate.net Future theoretical work could focus on modeling the reactivity of this compound in various chemical transformations. For instance, computational studies could help to elucidate the mechanism of its synthesis via different catalytic routes, providing insights that could be used to optimize reaction conditions. researchgate.net

Predicting Interaction with Biological Targets: Molecular docking studies, a common computational technique in drug discovery, could be used to predict the binding mode of this compound and its derivatives with target proteins like GPR88. chemmethod.com These studies could help to rationalize structure-activity relationships and guide the design of more potent and selective ligands.

Quantitative Structure-Property Relationship (QSPR): As more data on the properties and applications of this compound and related compounds become available, QSPR models could be developed. These models use statistical methods to correlate molecular descriptors with experimental data, enabling the prediction of properties for new, unsynthesized compounds. This could accelerate the discovery of derivatives with desired characteristics for applications in materials science or as chemical probes.

Q & A

Q. Efficiency Metrics :

| Parameter | Evaluation Method |

|---|---|

| Yield | Gravimetric analysis post-purification |

| Purity | HPLC or GC-MS (>95% purity threshold) |

| Reaction Time | Kinetic studies under varied temperatures |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Q. Answer :

- ¹H/¹³C NMR : Assign peaks for the cyclobutyl (δ ~1.8–2.5 ppm), methoxy (δ ~3.3–3.5 ppm), and amine protons (δ ~1.5–2.0 ppm, broad). Compare with computed spectra for validation .

- FT-IR : Confirm amine N-H stretching (3200–3400 cm⁻¹) and ether C-O-C (1100–1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ (m/z = 144.2) and fragmentation patterns .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Q. Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in substitution reactions .

- Catalyst Screening : Test Pd/C or Raney Ni for reductive amination; monitor by TLC .

- Temperature Gradients : Perform reactions at 0°C (to suppress side products) vs. reflux (to accelerate kinetics) .

- Workflow :

Advanced: How to analyze discrepancies in reported receptor binding affinities (e.g., serotonin vs. dopamine receptors)?

Q. Answer :

- Experimental Replication : Repeat assays under standardized conditions (e.g., radioligand binding with HEK293 cells expressing recombinant receptors) .

- Data Normalization : Account for batch-to-batch variability in compound purity using LC-MS .

- Statistical Analysis : Apply Student’s t-test or Bayesian inference to determine if differences are significant (p < 0.05) .

- Structural Insights : Use molecular docking (AutoDock Vina) to compare binding poses across receptor subtypes .

Advanced: What computational methods are used to predict interactions between this compound and biological targets?

Q. Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (GROMACS) to assess stability and binding free energy (MM/PBSA) .

- QSAR Modeling : Train models on analogues to correlate structural features (e.g., logP, polar surface area) with activity .

- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with amine groups) using Schrödinger Phase .

Advanced: What strategies are effective for designing analogues with improved pharmacokinetics?

Q. Answer :

-

Structural Modifications :

Modification Rationale Example Fluorination Enhance metabolic stability Replace cyclobutyl H with F PEGylation Increase solubility Attach PEG chain to amine Prodrug Design Mask amine for better absorption Acetyl or carbamate derivatives -

In Silico Screening : Use ADMET predictors (e.g., SwissADME) to prioritize candidates with optimal logP (1–3) and low CYP450 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.